molecular formula C8H13ClF3NO B13463756 Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride

Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride

Cat. No.: B13463756
M. Wt: 231.64 g/mol
InChI Key: KDHWCAZUQYMXCT-UHFFFAOYSA-N
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Description

Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride is a bicyclic amine derivative featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a trifluoromethyl (CF₃) group at the 4-position and a methylamine hydrochloride moiety.

Properties

Molecular Formula

C8H13ClF3NO

Molecular Weight

231.64 g/mol

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H12F3NO.ClH/c1-12-4-7-2-6(3-7,5-13-7)8(9,10)11;/h12H,2-5H2,1H3;1H

InChI Key

KDHWCAZUQYMXCT-UHFFFAOYSA-N

Canonical SMILES

CNCC12CC(C1)(CO2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the oxabicyclohexane ring to a simpler cyclic structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or oxides.

    Reduction: Formation of simpler cyclic structures or methyl derivatives.

    Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the oxabicyclohexane ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Oxabicyclo[2.1.1]hexane Derivatives

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Salt/Functional Group Key Properties/Applications Source
Target Compound 4-(Trifluoromethyl) C₈H₁₃ClF₃NO ~228.65* Hydrochloride High lipophilicity, metabolic stability -
(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine HCl 3-Methyl C₇H₁₄ClNO 163.65 Hydrochloride Simpler structure, lower lipophilicity
[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine HCl 4-(Methoxymethyl) C₈H₁₆ClNO₂ 193.68 Hydrochloride Improved solubility due to ether group
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate HCl Ethyl carboxylate C₈H₁₄ClNO₃ 193.68 Hydrochloride Ester functionality enhances reactivity
[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate 4-(Hydroxymethyl), acetate C₉H₁₄O₄ 186.21 Acetate ester Hydrolyzable ester, polar hydroxyl group

*Estimated based on structural analogs.

Key Structural Differences and Implications

Trifluoromethyl vs. Methyl (CF₃ vs. CH₃): The CF₃ group in the target compound significantly increases lipophilicity (logP ~1.5–2.0 estimated) compared to the methyl analog (logP ~0.5–1.0) . This enhances membrane permeability and bioavailability.

Hydrochloride Salt vs. Ester/Carbamate Derivatives:

  • The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability, compared to ester derivatives (e.g., acetate in ) or carbamate-protected amines (e.g., tert-butyl carbamate in ).

Bicyclic Rigidity vs. Flexibility: The 2-oxabicyclo[2.1.1]hexane core enforces a rigid conformation, which may enhance binding affinity to biological targets compared to linear or monocyclic amines .

Pharmacological Potential

  • CNS Applications: The combination of lipophilicity (CF₃) and structural rigidity makes the target compound suitable for crossing the blood-brain barrier, similar to trifluoromethyl-containing CNS drugs like fluoxetine .

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